4,6-Dimethylbenzene-1,3-diamine
Overview
Description
4,6-Dimethylbenzene-1,3-diamine, also known as 4,6-Diamino-1,3-m-xylene, is an organic compound with the molecular formula C8H12N2 . It belongs to the class of organic compounds known as o-xylenes, which are aromatic compounds that contain a monocyclic benzene carrying exactly two methyl groups .
Synthesis Analysis
A new diamine was designed by connecting flexible structures such as ether bond and aliphatic carbon chain between benzene rings, and was synthesized and purified through simple reactions such as Suzuki reaction .Molecular Structure Analysis
The molecular weight of this compound is 136.19 g/mol . The InChI code isInChI=1S/C8H12N2/c1-5-3-6 (2)8 (10)4-7 (5)9/h3-4H,9-10H2,1-2H3
. The Canonical SMILES is CC1=CC (=C (C=C1N)N)C
. Physical and Chemical Properties Analysis
The exact mass of this compound is 136.100048391 g/mol . It has a topological polar surface area of 52 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Characterization of Polyimides
A significant application of 4,6-Dimethylbenzene-1,3-diamine derivatives is in the synthesis of polyimides. Research has shown that these compounds can be used to create new polyimides with varying properties. For example, the synthesis and characterization of new polyimides containing pendent pentadecyl chains demonstrate their solubility in organic solvents and thermal stability, making them suitable for various industrial applications (Sadavarte, Halhalli, Avadhani, & Wadgaonkar, 2009).
Kinetics of Oxidation and Ignition
Another application is in the study of the kinetics of oxidation and ignition of dimethylbenzene derivatives. Research has provided insights into the reactivity of these compounds under various conditions, contributing to a better understanding of their combustion characteristics (Gaïl, Dagaut, Black, & Simmie, 2008).
Electrochromic Poly(Ether Sulfone)s
The derivatives of this compound are also utilized in the creation of novel electrochromic poly(ether sulfone)s. These have been shown to possess properties like high coloration contrast and excellent electrochemical stability, making them potential candidates for electrochromic devices (Huang, Kung, Shao, & Liou, 2021).
Inorganic Chemistry and Complex Formation
In the field of inorganic chemistry, these compounds are studied for their reactivity with isocyanide complexes of palladium(II), providing valuable insights into the mechanism of complex formation (Kinzhalov, Starova, & Boyarskiy, 2017).
Applications in Gas Separation
Novel poly(ether imide)s synthesized from diamines, including derivatives of this compound, have shown potential in gas separation applications due to their high transparency and solubility, combined with excellent mechanical properties (Dinari, Ahmadizadegan, & Asadi, 2015).
Safety and Hazards
Future Directions
4,5-dimethylbenzene-1,2-diamine (DMBA) derivatization-based LC-MS methods have great potential in investigating the O-acetylation level of Sia in various samples, such as human food and bio-pharmaceutical products .
Relevant Papers Several papers have been retrieved that may be relevant to 4,6-Dimethylbenzene-1,3-diamine. These include studies on the synthesis and properties of thermoplastic polyimide , the use of 1,3-diamine-derived catalysts in enantioselective Mannich reactions , and the potential of DMBA derivatization-based LC-MS methods in investigating the O-acetylation level of Sia .
Mechanism of Action
- The primary target of 4,6-Dimethylbenzene-1,3-diamine is nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase (NNMT). This enzyme plays a crucial role in the biosynthesis of vitamin B12 (cobalamin) by catalyzing the transfer of a phosphoribosyl group from 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) to dimethylbenzimidazole (DMB), a precursor of cobalamin. By inhibiting NNMT, this compound disrupts this essential pathway .
- This compound acts as an electrophile in electrophilic aromatic substitution reactions. In the first step (slow or rate-determining), it forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second step (fast), a proton is removed from this intermediate, resulting in a substituted benzene ring. The arenium ion formed during the first step is conjugated but not aromatic, allowing the reaction to proceed while maintaining aromaticity .
Target of Action
Mode of Action
Properties
IUPAC Name |
4,6-dimethylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSSXQMBIGEQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357578 | |
Record name | 4,6-Diamino-1,3-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3134-10-9 | |
Record name | 4,6-Diamino-1,3-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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